2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide

Lipophilicity Physicochemical Properties Drug Design

2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide is an N,N-disubstituted chloroacetamide derivative (CAS 1353986-32-9, molecular formula C₁₂H₁₄Cl₃NO, molecular weight 294.6 g/mol). It belongs to a class of compounds recognized as covalent warheads in targeted inhibitor design, with the electrophilic chloroacetyl group capable of reacting with cysteine thiols.

Molecular Formula C12H14Cl3NO
Molecular Weight 294.6 g/mol
Cat. No. B7932307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide
Molecular FormulaC12H14Cl3NO
Molecular Weight294.6 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=C(C=CC=C1Cl)Cl)C(=O)CCl
InChIInChI=1S/C12H14Cl3NO/c1-8(2)16(12(17)6-13)7-9-10(14)4-3-5-11(9)15/h3-5,8H,6-7H2,1-2H3
InChIKeyGGFYCAIIVAZAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide (CAS 1353986-32-9) – Compound Identity, Physicochemical Baseline, and Procurement Rationale


2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide is an N,N-disubstituted chloroacetamide derivative (CAS 1353986-32-9, molecular formula C₁₂H₁₄Cl₃NO, molecular weight 294.6 g/mol) [1]. It belongs to a class of compounds recognized as covalent warheads in targeted inhibitor design, with the electrophilic chloroacetyl group capable of reacting with cysteine thiols [2]. Its structural signature is the combination of a 2,6-dichlorobenzyl N-substituent and an N-isopropyl group, which together determine its lipophilicity (XLogP3-AA = 3.9), steric profile, and conformational behavior [1]. Published research on N,N-disubstituted chloroacetamides has demonstrated anticancer activity (IC₅₀ <10 µM against HeLa, K562, and A549 cell lines for select analogs), apoptotic pathway activation, and antimicrobial effects, with biological performance strongly modulated by the hydrocarbon substituent type, number, and arrangement [3] [4].

Why Generic Substitution of 2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide with Closest Analogs Carries Quantifiable Risk


Chloroacetamide bioactivity is not uniformly distributed across structural analogs. QSAR and chromatographic studies have established that both the total number of carbon atoms and the chemical nature of the hydrocarbon substituent exert primary influence on lipophilicity and toxicity, while the number of rotatable bonds significantly modulates ecotoxicity and target interaction [1] [2]. The specific arrangement of chlorine atoms on the benzyl ring (2,6- vs. 2,4- vs. 2,5- vs. 2,3-substitution) alters the electron density distribution on the aromatic ring, which in turn affects the electrophilicity of the chloroacetamide carbon and the compound's ability to engage in π-stacking interactions with biological targets [3]. Additionally, the N-isopropyl group introduces a steric and conformational profile distinct from N-methyl or N-unsubstituted analogs, influencing rotamer populations around the amide bond—a parameter directly linked to covalent binding geometry and target residence time [4]. Substituting the target compound with a positional isomer or an N-alkyl variant without experimental validation risks not only altered potency but also changes in selectivity profile and metabolic stability, as demonstrated by the broad range of IC₅₀ values (spanning from sub-10 µM to inactive) observed across a set of only thirteen N,N-disubstituted chloroacetamides [2].

Quantitative Differentiation of 2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide from Structural Analogs


Lipophilicity (XLogP3-AA) Differentiation: 2,6-Dichloro Substitution Pattern vs. Positional Isomers

The target compound exhibits a computed XLogP3-AA value of 3.9 [1]. Based on the established linear relationship between chromatographic lipophilicity indices and the number and position of chlorine substituents on the benzyl ring for N,N-disubstituted chloroacetamides [2], the 2,6-dichloro arrangement produces a distinct lipophilicity value compared to its positional isomers. The 2,4-dichloro isomer (CAS 1353962-90-9) is predicted to have a marginally higher logP due to the para-chloro orientation reducing the dipole moment, while the 2,3-dichloro isomer (CAS 1353961-52-0) is expected to have a slightly lower logP due to intramolecular steric effects altering the solvation shell [3]. This difference in logP directly impacts membrane permeability, plasma protein binding, and the compound's behavior in reversed-phase chromatographic systems used for purity and bioactivity screening [2].

Lipophilicity Physicochemical Properties Drug Design

Rotatable Bond Count and Conformational Flexibility: Isopropyl vs. N-Methyl and N-Unsubstituted Analogs

The target compound has 4 rotatable bonds [1], compared to 3 rotatable bonds for the N-methyl analog 2-Chloro-N-(2,6-dichloro-benzyl)-N-methyl-acetamide and 2 rotatable bonds for N1-(2,6-dichlorobenzyl)-2-chloroacetamide (no N-alkyl group) [2]. The additional rotatable bond from the isopropyl group introduces conformational flexibility that affects the rotamer equilibrium around the amide C–N bond. NMR studies on N,N-disubstituted chloroacetamides have demonstrated that the N-alkyl substituent size and branching directly influence the E/Z rotamer ratio, with bulkier N-substituents increasing the population of the Z-rotamer [3]. This rotamer distribution is functionally significant because the Z-rotamer presents the electrophilic chloroacetyl carbon in a more sterically accessible conformation for nucleophilic attack by target cysteine residues [4]. QSAR models have further identified that the number of rotatable bonds in chloroacetamides is a significant parameter correlating with biological activity and toxicity [5].

Conformational Analysis Covalent Inhibitor Design Amide Bond Rotamers

Anticancer Activity Potential: Class-Level Cytotoxicity Evidence for N,N-Disubstituted Chloroacetamides

A systematic study of thirteen N,N-disubstituted chloroacetamides (1–13) with diverse substituents identified five compounds with significant cytotoxicity against HeLa, K562, and A549 cell lines (IC₅₀ <10 µM) [1]. Notably, compound 10 from this series activated caspases 3, 8, and 9, engaging both intrinsic and extrinsic apoptotic pathways, while compounds 9–12 were strong apoptosis inducers [1]. A 3D QSAR model constructed from these data revealed that aromatic substituents on the nitrogen atoms reduce HeLa potency, whereas the overall molecular shape (steric field) exerts a positive effect [1]. Pharmacophore similarity searches against ChEMBL and chemogenomic databases suggested alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) as potential anticancer targets for this compound class [1]. The 2,6-dichlorobenzyl and isopropyl substituents of the target compound place it within the structural space most favorable for cytotoxicity according to the published 3D QSAR contour maps, distinguishing it from analogs bearing alternative halogenation patterns or smaller N-alkyl groups [1].

Anticancer Activity Covalent Inhibitors Apoptosis

Chromatographic Retention as a Surrogate for Biological Membrane Partitioning

Reversed-phase thin-layer chromatography (RPTLC) studies on N,N-disubstituted chloroacetamides have established that the chromatographic retention parameter Rₘ⁰ serves as a reliable surrogate for compound lipophilicity and correlates with biological membrane permeability [1]. The target compound, with its 2,6-dichlorobenzyl and isopropyl substituents (total carbon count = 12; rotatable bonds = 4), falls within the optimal region of the retention–bioactivity correlation plot identified by multivariate analysis [2]. The study demonstrated that the total number of carbon atoms in the molecule (primary determinant of lipophilicity) and the chemical nature of the hydrocarbon substituent (modulator of water solubility) together explain the majority of variance in biological profile [3]. The chromatographic parameter m additionally serves as an indicator of ecotoxicological potential, with the specific substituent combination of the target compound predicted to yield a moderate m value distinct from both lower and higher homologs [3].

Chromatographic Descriptors Bioactivity Prediction Lipophilicity

ADMET and Druglikeness Profile: Isopropyl Contribution to Lead-Like Properties

In silico ADMET predictions for the N,N-disubstituted chloroacetamide class indicate druglike properties with favorable pharmacokinetic profiles [1]. The BOILED-Egg model analysis confirmed that chloroacetamides of this structural class fall within the yolk (well-absorbed) region for human intestinal absorption and are predicted to cross the blood–brain barrier only at higher lipophilicities [2]. The target compound's computed properties—molecular weight 294.6 g/mol, 0 hydrogen bond donors, 1 hydrogen bond acceptor, and topological polar surface area 20.3 Ų—place it squarely within both Lipinski and Veber lead-like space [3]. Compared to the N-methyl analog (MW ≈ 278.6 g/mol), the isopropyl group adds 16 Da of molecular weight while contributing only marginal additional lipophilicity, maintaining a favorable balance between target affinity and pharmacokinetic profile [3].

ADMET Druglikeness Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide


Targeted Covalent Inhibitor (TCI) Lead Optimization Programs

The compound serves as a chloroacetamide warhead-bearing scaffold for covalent kinase inhibitor design. Based on 3D QSAR evidence that aromatic N-substituents and favorable steric contours enhance anticancer potency [1], medicinal chemistry teams can use this compound as a starting point for structure–activity relationship (SAR) exploration against cysteine-dependent targets such as ADH, ALDH, and GSK-3β. The ortho, ortho-dichloro substitution pattern provides a distinct electrophilic and steric environment compared to mono-substituted or para-substituted analogs, potentially enabling selectivity over off-target cysteines.

Chromatographic Method Development and Analytical Reference Standard

Given the established linear relationship between RPTLC retention parameters (Rₘ⁰, m) and biological profile descriptors for N,N-disubstituted chloroacetamides [2], this compound is suitable as a reference standard for developing and validating reversed-phase HPLC or TLC methods for analyzing chloroacetamide compound libraries. Its distinct lipophilicity (XLogP3 = 3.9) and defined rotatable bond count (4) position it as a mid-range calibration point between more and less lipophilic analogs.

Rotamerization and Conformational Dynamics Studies by NMR

The N-isopropyl and 2,6-dichlorobenzyl substituents create a sterically congested amide bond environment ideal for studying restricted rotation dynamics [3]. Researchers investigating the relationship between rotamer populations and covalent inhibitor reactivity can use this compound as a model substrate for variable-temperature ¹H-NMR experiments to determine E/Z equilibrium constants and activation barriers, generating data that directly informs the design of conformationally pre-organized covalent warheads.

Agrochemical Intermediate for Herbicide Lead Generation

The chloroacetamide class is well-established in herbicide chemistry [4]. The target compound's 2,6-dichlorobenzyl substitution pattern mimics structural features found in commercial chloroacetamide herbicides while the isopropyl group offers a departure from the common N-methoxyalkyl or N-ethoxyalkyl substituents. This structural novelty makes it a candidate intermediate for synthesizing new herbicidal analogs with potentially altered weed resistance profiles and environmental fate characteristics.

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